molecular formula C51H72Cl2O18 B1254118 Lipiarmycin a4

Lipiarmycin a4

Cat. No. B1254118
M. Wt: 1044 g/mol
InChI Key: TVNPCAPJKIVYOW-BSQOWXRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.

Scientific Research Applications

Inhibition of Drug-Resistant Mycobacterium tuberculosis

Lipiarmycin A4 exhibits potent inhibitory activity against multidrug-resistant strains of Mycobacterium tuberculosis (MTB). Its mechanism of action involves targeting the RNA polymerase of the bacteria, and it's noteworthy for its lack of cross-resistance with standard anti-TB drugs like rifampicin. Genetic studies indicate that mutations in the rpoB and rpoC genes of MTB confer resistance to lipiarmycin, highlighting its specific molecular targets within the bacterial RNA polymerase complex (Kurabachew et al., 2008).

Total Synthesis and Chemical Analysis

Significant efforts have been made in the chemical synthesis of lipiarmycin A4 and its analogs, providing a foundation for further pharmacological and structural-activity studies. These synthetic routes involve complex reactions such as ring-closing metathesis, vinylogous Mukaiyama aldol reactions, and Stille coupling, contributing to the understanding of its macrolide structure and potential for derivative development (Miyatake-Ondozabal et al., 2015).

Mechanism of Action on RNA Polymerase

Further elucidation of lipiarmycin A4's mechanism of action reveals its binding at the base of the RNA polymerase "clamp," trapping the enzyme in an open-clamp state. This inhibits the transcription process by preventing the promoter DNA from fitting into the catalytic site of the RNA polymerase, which is crucial for the initiation of RNA synthesis. Such insights are pivotal for the development of new antibiotics targeting bacterial transcription processes (Lin et al., 2018).

Co-identity with Other Antibiotics

Investigations into the chemical identity of lipiarmycin A4 have confirmed its co-identity with other antibiotics such as tiacumicin B and fidaxomicin. Through spectroscopic analysis and chemical degradation studies, researchers have established the identical nature of these compounds, which has implications for their clinical use and regulatory classification (Bedeschi et al., 2014).

Clinical Use and Antibacterial Spectrum

Lipiarmycin A4's clinical utility, particularly in treating Clostridium difficile infections, has been well-documented. Its narrow-spectrum antimicrobial activity against Gram-positive bacteria, coupled with minimal systemic absorption when administered orally, makes it a valuable agent in the therapeutic arsenal against specific bacterial infections (Gerber & Ackermann, 2008).

properties

Molecular Formula

C51H72Cl2O18

Molecular Weight

1044 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1

InChI Key

TVNPCAPJKIVYOW-BSQOWXRLSA-N

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C

synonyms

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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